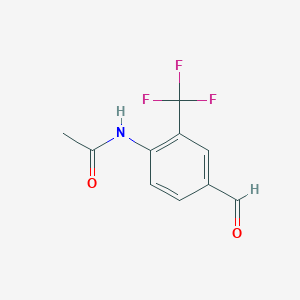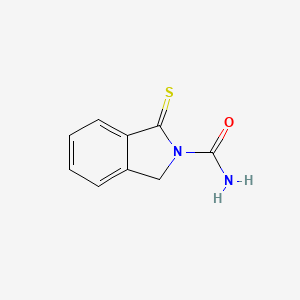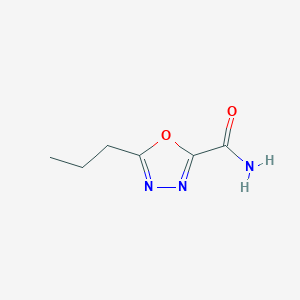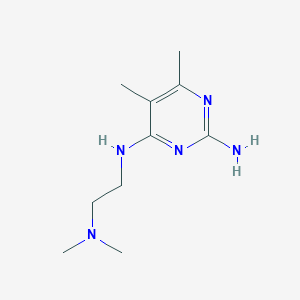![molecular formula C54H72Br2F2N2S5Si2 B13118367 4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)
4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, fluorine, and sulfur, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
The synthesis of 4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole involves several steps, including the formation of intermediate compounds and the use of specific reagents and catalystsThe final step involves the attachment of the ethylhexyl and dithia-silatricyclo groups under controlled conditions to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form corresponding hydrogenated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with target molecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiadiazole derivatives, such as:
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
- 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
- 4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
Compared to these compounds, 4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[630
Eigenschaften
Molekularformel |
C54H72Br2F2N2S5Si2 |
|---|---|
Molekulargewicht |
1163.5 g/mol |
IUPAC-Name |
4,7-bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C54H72Br2F2N2S5Si2/c1-9-17-21-33(13-5)29-66(30-34(14-6)22-18-10-2)39-25-37(61-51(39)53-41(66)27-43(55)63-53)45-47(57)48(58)46(50-49(45)59-65-60-50)38-26-40-52(62-38)54-42(28-44(56)64-54)67(40,31-35(15-7)23-19-11-3)32-36(16-8)24-20-12-4/h25-28,33-36H,9-24,29-32H2,1-8H3 |
InChI-Schlüssel |
QXWJAMLUBWSHEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)C4=C(C(=C(C5=NSN=C45)C6=CC7=C(S6)C8=C([Si]7(CC(CC)CCCC)CC(CC)CCCC)C=C(S8)Br)F)F)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


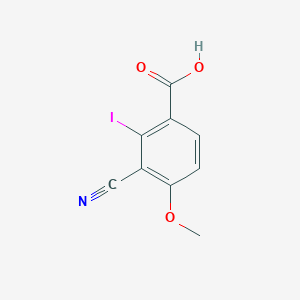

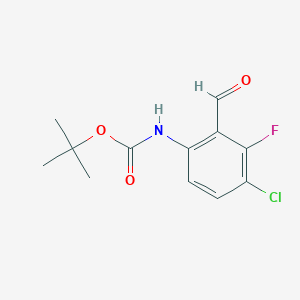
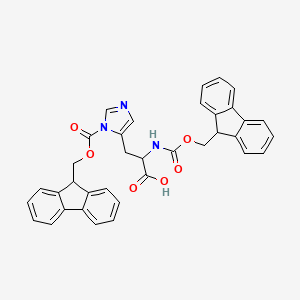
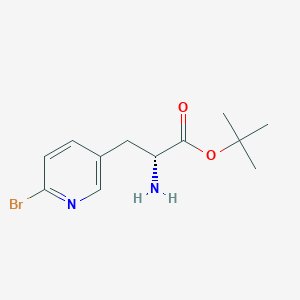
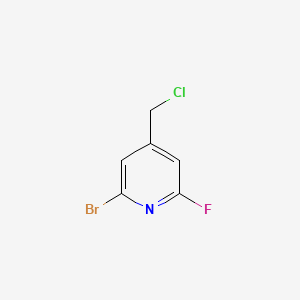
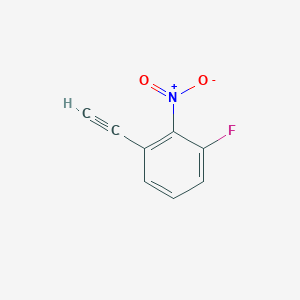
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
